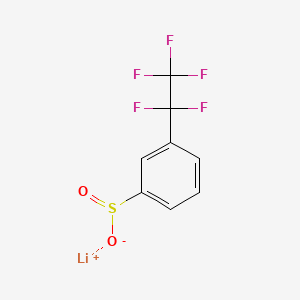![molecular formula C13H17NO3S B6611203 4-(2H3)methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane CAS No. 2763760-39-8](/img/structure/B6611203.png)
4-(2H3)methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2H3)methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane, or 4-MMSB for short, is an organic compound derived from the cyclohexane family. It is a colorless, crystalline solid that can be used in a variety of applications, including as a reagent in organic synthesis and as a pharmaceutical agent. 4-MMSB has a number of unique properties that make it an attractive option for use in research and laboratory experiments.
科学的研究の応用
4-MMSB has a number of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in certain reactions, and as a pharmaceutical agent. In addition, 4-MMSB has been used in the study of enzyme kinetics and metabolic pathways. It has also been used to study the effects of drugs on the body, and has been used to investigate the effects of environmental pollutants on the immune system.
作用機序
The mechanism of action of 4-MMSB is not fully understood. However, it is believed that 4-MMSB acts as an inhibitor of certain enzymes, which can affect the activity of metabolic pathways. In addition, 4-MMSB has been shown to bind to certain receptors in the body, which can affect the activity of hormones and neurotransmitters.
Biochemical and Physiological Effects
4-MMSB has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can affect the activity of metabolic pathways. In addition, 4-MMSB has been shown to bind to certain receptors in the body, which can affect the activity of hormones and neurotransmitters. Finally, 4-MMSB has been shown to have an anti-inflammatory effect, which can be beneficial in the treatment of certain diseases and conditions.
実験室実験の利点と制限
The use of 4-MMSB in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent that is easy to synthesize and use. In addition, 4-MMSB has a number of unique properties that make it an attractive option for use in research and laboratory experiments. However, there are some limitations to the use of 4-MMSB in laboratory experiments. For example, it is not very stable and can be easily degraded by light and air. In addition, 4-MMSB has a relatively short shelf life and must be stored in a cool, dry place.
将来の方向性
The use of 4-MMSB in scientific research and laboratory experiments is still in its infancy. However, there are a number of potential areas of research that could be explored in the future. For example, further research could be done to investigate the effects of 4-MMSB on the immune system, as well as its potential applications in the treatment of certain diseases and conditions. In addition, further research could be done to investigate the mechanism of action of 4-MMSB and its potential interactions with other compounds. Finally, further research could be done to investigate the potential applications of 4-MMSB in the synthesis of new compounds and materials.
合成法
4-MMSB is synthesized from the reaction of 4-methylbenzenesulfonyl chloride and 2-azabicyclo[2.1.1]hexane in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction produces a colorless solid that is then purified and dried. This method of synthesis is relatively simple and efficient, and can be used to produce large quantities of 4-MMSB in a short period of time.
特性
IUPAC Name |
2-(4-methylphenyl)sulfonyl-4-(trideuteriomethoxy)-2-azabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10-3-5-12(6-4-10)18(15,16)14-9-13(17-2)7-11(14)8-13/h3-6,11H,7-9H2,1-2H3/i2D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZVYVEFIGIPZ-BMSJAHLVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC12CC(C1)N(C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H3)methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B6611122.png)
![2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B6611125.png)
![2-[(2-{[3-(3-aminopropanamido)phenyl]amino}-5-chloropyrimidin-4-yl)amino]benzamide](/img/structure/B6611131.png)

![ethyl 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B6611138.png)
![ethyl 3-({[(tert-butoxy)carbonyl]amino}(phenyl)methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B6611148.png)
![ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B6611155.png)
![N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide](/img/structure/B6611173.png)
![tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate](/img/structure/B6611183.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6611186.png)

![3,3-bis(chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B6611210.png)
